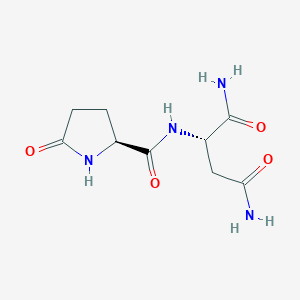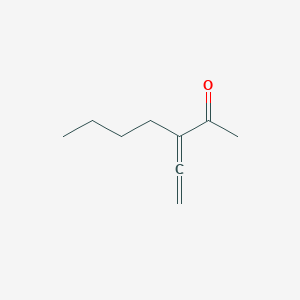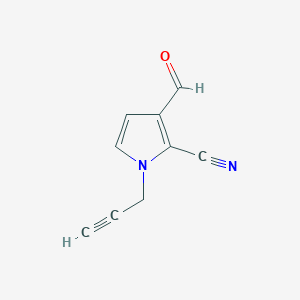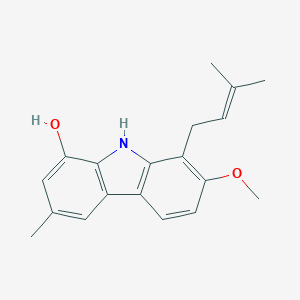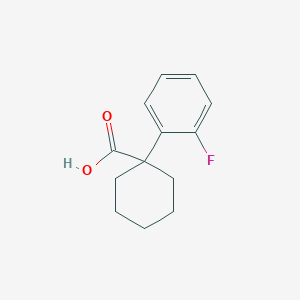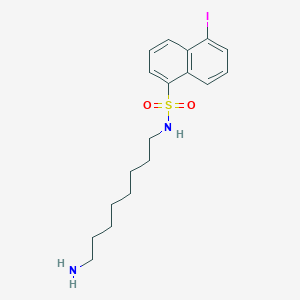
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide (SITS) is a chemical compound that has been widely used in scientific research for many years. It is a sulfonamide derivative that has a unique structure, making it an ideal tool for studying various physiological and biochemical processes.
作用机制
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide works by binding to anions and blocking their transport across cell membranes. It does this by binding to the anion-binding site of transporters and channels, preventing the anions from passing through. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide is also a fluorescent probe, which allows researchers to visualize the binding and transport of anions in real-time.
生化和生理效应
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the CFTR channel, which is involved in cystic fibrosis. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has also been shown to inhibit the activity of the sodium-bicarbonate cotransporter, which is involved in acid-base balance in the body. Additionally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been shown to inhibit the activity of the sulfate transporter, which is involved in the metabolism of sulfur-containing amino acids.
实验室实验的优点和局限性
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has several advantages for lab experiments. It is a highly specific probe for anions, which allows researchers to study the transport of specific anions across cell membranes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide is also a fluorescent probe, which allows researchers to visualize the binding and transport of anions in real-time. However, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has some limitations. It is not a membrane-permeable probe, which limits its use to the study of anions on the extracellular side of the membrane. Additionally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide can be toxic to cells at high concentrations, which limits its use in cell-based assays.
未来方向
There are several future directions for the use of N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide in scientific research. One direction is the study of the role of anions in cancer. Anions have been shown to play a role in cancer cell proliferation and invasion, and N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in cancer cells. Another future direction is the study of the role of anions in the gut microbiome. Anions play a role in the metabolism of gut bacteria, and N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in gut bacteria. Finally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in the brain, which could lead to a better understanding of neurological disorders such as epilepsy and migraine.
Conclusion
In conclusion, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide (N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide) is a chemical compound that has been widely used in scientific research for many years. It is a sulfonamide derivative that has a unique structure, making it an ideal tool for studying various physiological and biochemical processes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has several advantages for lab experiments, including its specificity for anions and its fluorescent properties. However, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide also has some limitations, including its toxicity at high concentrations. There are several future directions for the use of N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide in scientific research, including the study of anions in cancer, the gut microbiome, and the brain.
合成方法
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide can be synthesized by reacting 5-iodonaphthalene-1-sulfonyl chloride with octylamine in the presence of a base such as triethylamine. The reaction yields N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide as a white crystalline solid that is soluble in water and polar organic solvents.
科学研究应用
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been widely used in scientific research as a fluorescent probe for studying various physiological and biochemical processes. It is commonly used to study the transport of anions such as bicarbonate, chloride, and sulfate across cell membranes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has also been used to study the activity of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in chloride transport across epithelial cells.
属性
CAS 编号 |
103771-14-8 |
|---|---|
产品名称 |
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide |
分子式 |
C18H25IN2O2S |
分子量 |
460.4 g/mol |
IUPAC 名称 |
N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25IN2O2S/c19-17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)21-14-6-4-2-1-3-5-13-20/h7-12,21H,1-6,13-14,20H2 |
InChI 键 |
ZMISJCLJPKVFEL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN |
规范 SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN |
其他 CAS 编号 |
103771-14-8 |
同义词 |
J8 N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

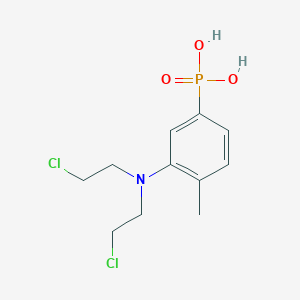
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
